Sitostenone
Overview
Description
Mechanism of Action
Target of Action
Stigmast-4-en-3-one, also known as Sitostenone, primarily targets the E2F1 protein . E2F1 is a transcription factor that plays a crucial role in the control of the cell cycle and the action of tumor suppressor proteins. It is also associated with apoptosis .
Mode of Action
This compound interacts with its target, E2F1, by reducing its expression . This reduction in E2F1 expression leads to a decrease in the viability of liver cancer cells and induces apoptosis and ferroptosis .
Biochemical Pathways
The reduction of E2F1 by this compound affects several biochemical pathways. It increases the expression of Bax, a pro-apoptotic protein, and reduces the expression of GPX4, a key regulator of ferroptosis . Additionally, it enhances the cleavage of PARP, a protein involved in DNA repair and programmed cell death .
Pharmacokinetics
It is known that this compound is produced by the biotransformation of β-sitosterol using rhodococcus cells . The maximum formation of this compound is achieved in the presence of n-hexadecane and palmitic acid .
Result of Action
The action of this compound results in decreased viability and induced apoptosis and ferroptosis in liver cancer cells . It also increases cellular malondialdehyde (MDA) and lipid peroxidation levels . These changes contribute to the death of cancer cells and potentially slow the progression of the disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of n-hexadecane and palmitic acid enhances the formation of this compound . .
Biochemical Analysis
Biochemical Properties
Stigmast-4-en-3-one plays a significant role in biochemical reactions. It is produced by the biotransformation of β-sitosterol using Rhodococcus actinobacteria . This process involves the oxidation of β-sitosterol, which is facilitated by the cholesterol oxidase reaction induced by palmitic acid . The maximum formation of Stigmast-4-en-3-one is achieved using an additional growth substrate n-hexadecane .
Cellular Effects
Stigmast-4-en-3-one has been found to have significant effects on various types of cells. For instance, it has been reported to decrease the viability and induce apoptosis and ferroptosis in liver cancer cells . This compound influences cell function by reducing E2F1, a transcription factor involved in cell cycle regulation .
Molecular Mechanism
The molecular mechanism of Stigmast-4-en-3-one involves its interaction with various biomolecules. It has been found to reduce the expression of E2F1 and upregulate p53 at both the mRNA and protein levels . This leads to changes in gene expression, which in turn influences cell function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Stigmast-4-en-3-one have been observed to change over time. The biocatalytic oxidation of β-sitosterol to Stigmast-4-en-3-one was optimized to decrease the bioconversion process duration from 7 to 5 days . This indicates the compound’s stability and its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of Stigmast-4-en-3-one vary with different dosages in animal models. For instance, it has been found to exhibit significant antiplasmodial activity against Plasmodium falciparum 3D7, with IC50 values of 43.54 μg/mL . This suggests that the compound may have potential therapeutic applications in the treatment of malaria.
Metabolic Pathways
Stigmast-4-en-3-one is involved in the metabolic pathway of β-sitosterol biotransformation . This process involves the oxidation of β-sitosterol, facilitated by the cholesterol oxidase reaction induced by palmitic acid . The compound interacts with enzymes such as cholesterol oxidase and cofactors like palmitic acid in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sitostenone can be synthesized through the oxidation of sitosterol, a common phytosterol. The oxidation process typically involves the use of reagents such as chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane . The reaction conditions usually require controlled temperatures and specific reaction times to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from plant sources such as Cyperus rotundus and Macaranga magna Turrill . The extraction process includes solvent extraction, followed by chromatographic separation techniques to isolate and purify this compound.
Chemical Reactions Analysis
Types of Reactions: Sitostenone undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form stigmasta-3,6-dione.
Reduction: It can be reduced to form sitosterol using reducing agents like sodium borohydride (NaBH4).
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), acetic acid, pyridinium chlorochromate (PCC), dichloromethane.
Reduction: Sodium borohydride (NaBH4), ethanol.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed:
Oxidation: Stigmasta-3,6-dione.
Reduction: Sitosterol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Sitostenone has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Sitostenone is structurally similar to other phytosterols such as:
Stigmasterol (C29H48O): Known for its cholesterol-lowering effects.
Beta-Sitosterol (C29H50O): Widely studied for its potential in treating benign prostatic hyperplasia.
Stigmasta-4,22-dien-3-one (C29H46O): Shares similar biological activities but differs in its double bond positions.
Uniqueness: this compound’s unique combination of antioxidation, anti-inflammatory, and anticancer properties sets it apart from other similar compounds. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
1058-61-3 |
---|---|
Molecular Formula |
C29H48O |
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(8S,9S,10R,13R,14S)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h18-21,24-27H,7-17H2,1-6H3/t20-,21-,24+,25?,26+,27+,28+,29-/m1/s1 |
InChI Key |
RUVUHIUYGJBLGI-VCVIHXEESA-N |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C |
Appearance |
Powder |
Key on ui other cas no. |
67392-96-5 |
Synonyms |
stigmast-4-en-3-one |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Sitostenone?
A1: this compound has the molecular formula C29H48O and a molecular weight of 412.69 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Structural characterization of this compound commonly involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods help determine the compound's structure and confirm its identity. [, , , , , ]
Q3: Is this compound found naturally? If so, where?
A3: Yes, this compound is a naturally occurring steroid compound found in various plants. It has been isolated from the bark of Cryptomeria japonica [], the fruits of Terminalia catappa L. [], and the twigs of Millettia utilis Dunn. [], among other sources.
Q4: What are some potential biological activities of this compound?
A4: Research suggests that this compound might possess various biological activities, including:
- Anti-melanogenic properties: Studies indicate that this compound can inhibit tyrosinase activity and reduce melanin content in B16F10 cells, suggesting potential in cosmetic skin whitening. []
- α-glucosidase inhibitory activity: this compound has shown inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting potential for managing type II diabetes mellitus. []
- Antibacterial activity: this compound, isolated from Cryptomeria japonica bark, displayed antibacterial activity, suggesting its potential as a natural bactericide. []
- Potential SARS-CoV-2 MPro inhibitor: Molecular docking studies suggest this compound could be a potential inhibitor of the SARS-CoV-2 main protease (MPro), a crucial target for COVID-19 treatment. []
Q5: How does this compound exert its α-glucosidase inhibitory effect?
A5: Molecular docking studies revealed that this compound exhibits a strong binding affinity to the α-glucosidase enzyme, specifically from Saccharomyces cerevisiae. The binding energy (ΔG) was calculated to be -10.61 kcal/mol with an inhibition constant (Ki) of 0.02 µM. The this compound molecule interacts with 18 amino acid residues within the enzyme's active site, potentially hindering its catalytic activity and thus inhibiting carbohydrate breakdown. []
Q6: What are the potential applications of this compound in drug development?
A6: this compound's diverse biological activities make it a promising candidate for drug development, particularly in the following areas:
Q7: What is known about the stability of this compound?
A7: While detailed information on the stability of this compound under various conditions is limited in the provided research, one study suggests that the extraction method may impact its stability. A Soxhlet extraction of Gongronema latifolium, which contains this compound, resulted in moderate antidiabetic activity. The authors propose that this extraction method might degrade heat-liable compounds, potentially impacting this compound's stability and activity. []
Q8: What is known about the safety and toxicology of this compound?
A8: The provided research does not include comprehensive data on the toxicity profile and long-term effects of this compound. Further investigation is crucial to establish its safety for potential therapeutic applications.
Q9: What analytical techniques are used to identify and quantify this compound?
A9: Various analytical techniques are employed to identify and quantify this compound, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is commonly used to separate and identify volatile and semi-volatile compounds, like this compound, in complex mixtures based on their mass-to-charge ratio. [, , , ]
- High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate, identify, and quantify this compound in various matrices, particularly when combined with detection methods like UV-Vis or mass spectrometry. [, ]
- Thin Layer Chromatography (TLC): This simple and cost-effective technique is employed for the initial screening and separation of this compound from other compounds in plant extracts. [, ]
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